![molecular formula C6H14N2O B1287159 1-(2-Aminoethyl)pyrrolidin-3-ol CAS No. 857637-07-1](/img/structure/B1287159.png)
1-(2-Aminoethyl)pyrrolidin-3-ol
Overview
Description
1-(2-Aminoethyl)pyrrolidin-3-ol is a compound that features both an aminoethyl group and a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of the aminoethyl group suggests potential reactivity typical of primary amines, such as participation in condensation reactions or acting as a nucleophile. The pyrrolidine ring contributes to the molecule's three-dimensional structure and can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-step synthesis of pyrrolidine derivatives from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, which proceeds via the formation of a (2-pyridyl)methylimine intermediate . Although this method does not directly synthesize 1-(2-Aminoethyl)pyrrolidin-3-ol, it provides insight into the synthetic strategies that can be employed for related compounds. Additionally, the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines from trans-4-hydroxy-L-proline has been described, showcasing the regio- and stereoselective introduction of functional groups onto the pyrrolidine ring . These methods highlight the versatility of pyrrolidine synthesis and the potential for generating a variety of substituted derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. For example, the synthesis of bis-substituted dicyanoquinodimethanes with heterocyclic moieties such as 1-(2-aminoethyl)pyrrolidine has led to interesting crystal structures with inter- and intramolecular hydrogen bonding . These structural features can significantly affect the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, for example, produces γ-1H-pyrrolo[3,2-b]pyridines, demonstrating the reactivity of the pyrrolidine ring with electrophilic carbonyl compounds . The presence of an aminoethyl group in 1-(2-Aminoethyl)pyrrolidin-3-ol would likely allow for similar reactivity, with the potential for nucleophilic addition reactions or participation in the formation of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents present. Compounds such as bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane exhibit strong fluorescence and good thermal stability, indicating potential applications in materials science . The oligomerization of related compounds, such as 2-[(pyridine-3-yl-methylene)amino]phenol, has been studied, revealing insights into the molecular weight distribution and thermal properties of the resulting polymers . These studies suggest that 1-(2-Aminoethyl)pyrrolidin-3-ol could also display unique properties that may be fine-tuned through chemical modification.
Scientific Research Applications
Synthesis of Sterically Hindered Primary Amines
1-(2-Aminoethyl)pyrrolidin-3-ol is involved in the synthesis of sterically hindered primary amines, such as 1 H -pyrrolo[1,2- a ]indol-1-amine, via mesylation and treatment with pyrrolidine. This process is influenced by steric congestion and the pyridine ring serving as a masked amino group (Jirkovsky, Greenblatt, & Baudy, 1991).
Intercalating Nucleic Acids (INAs)
The compound has been used in the synthesis of intercalating nucleic acids (INAs), where it induces slight destabilization in INA-DNA duplexes but significantly destabilizes INA-RNA duplexes. This application is crucial in understanding the interaction between DNA, RNA, and modified oligodeoxynucleotides (Filichev & Pedersen, 2003).
Stereoselective Synthesis of Azetidines and Pyrrolidines
This chemical is used in the base-induced cyclization of (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines under different conditions. This method is vital for the stereoselective synthesis of these compounds (Medjahdi et al., 2009).
NMR Assignment of New Organocatalysts
In the field of organocatalysis, 1-(2-Aminoethyl)pyrrolidin-3-ol derivatives have been used as new organocatalysts, like in asymmetric Michael addition. The compound has facilitated the NMR assignment of these organocatalysts, contributing to a better understanding of their catalyzing mechanisms (Cui Yan-fang, 2008).
Synthesis of 1′-Aza-C-Nucleosides
This compound is also pivotal in the synthesis of pyrimidine 1′-aza-C-nucleosides, used in pharmaceutical research and development. It has enabled the creation of analogues of uridine, which are significant in the study of nucleosides and their biological activities (Filichev & Pedersen, 2001).
Applications in Fluorescence and Photophysics
The compound has been explored in the synthesis of substances like 7-azaserotonin, which shows unique excitation behavior due to dual emission in excited states. This property makes it a potential bioprobe in various biological and medical studies (Wu et al., 2006).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-(2-aminoethyl)pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, which suggests that they can have significant effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCTCNYKCENHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610427 | |
Record name | 1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)pyrrolidin-3-ol | |
CAS RN |
857637-07-1 | |
Record name | 1-(2-Aminoethyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-AMINOETHYL)-3-PYRROLIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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